N-(1H-indol-4-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide
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Overview
Description
N-(1H-indol-4-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-4-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Coupling of Indole and Thiazole Rings: The indole and thiazole rings are then coupled using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-4-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products
Oxidation: Oxidized derivatives of the indole or thiazole rings.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1H-indol-4-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various receptors and enzymes, leading to biological effects. The thiazole ring may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
2-Methyl-1,3-thiazole-4-carboxamide: A compound with a similar thiazole structure.
Uniqueness
N-(1H-indol-4-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide is unique due to its combined indole and thiazole rings, which confer distinct biological activities and potential applications. The presence of both rings in a single molecule allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H13N3OS |
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Molecular Weight |
271.34 g/mol |
IUPAC Name |
N-(1H-indol-4-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C14H13N3OS/c1-8-13(16-9(2)19-8)14(18)17-12-5-3-4-11-10(12)6-7-15-11/h3-7,15H,1-2H3,(H,17,18) |
InChI Key |
WCAUOQZQMWMENB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C)C(=O)NC2=CC=CC3=C2C=CN3 |
Origin of Product |
United States |
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